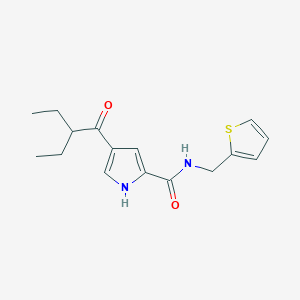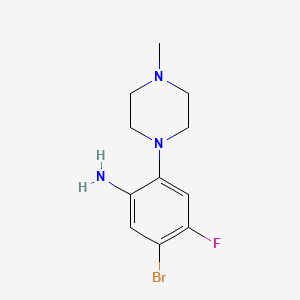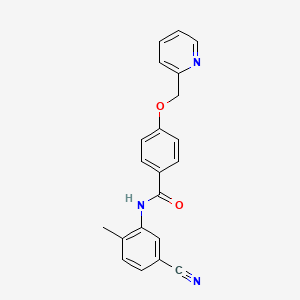
N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, also known as CYM-5442, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and is known to have potent biological activities.
Wirkmechanismus
The mechanism of action of N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide involves the inhibition of several key signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are known to be involved in cell growth, survival, and inflammation. N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has also been shown to inhibit the activity of several enzymes, including HDACs and PARP-1, which are involved in DNA repair and cell death.
Biochemical and Physiological Effects
N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. It has also been shown to modulate the expression of several genes involved in cell cycle regulation, DNA repair, and inflammation. In animal models, N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has been shown to reduce tumor growth, improve cognitive function, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, one limitation of N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, the development of new analogs of N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide could lead to the discovery of more potent and selective inhibitors for various biological targets.
Synthesemethoden
The synthesis of N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide involves the reaction of 5-cyano-2-methylphenylboronic acid and 4-(2-bromoethoxy)benzoic acid with pyridine-2-methanol in the presence of a palladium catalyst. The resulting intermediate is then treated with ammonium chloride, followed by the addition of sodium hydroxide to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Inflammation research has shown that N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide can reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-15-5-6-16(13-22)12-20(15)24-21(25)17-7-9-19(10-8-17)26-14-18-4-2-3-11-23-18/h2-12H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUYVUMXFXGBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


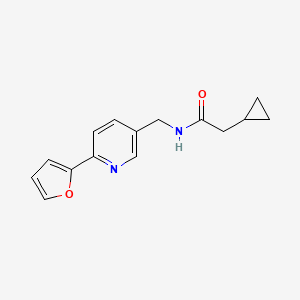
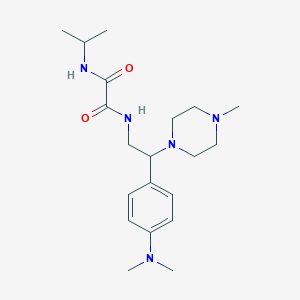
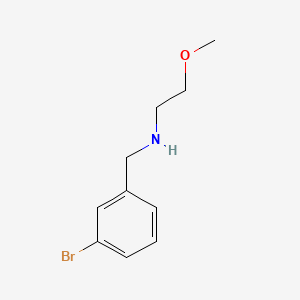
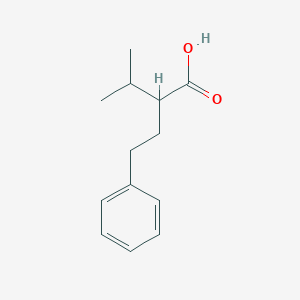
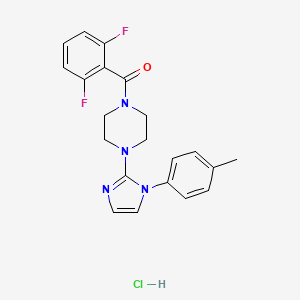
![2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2612883.png)
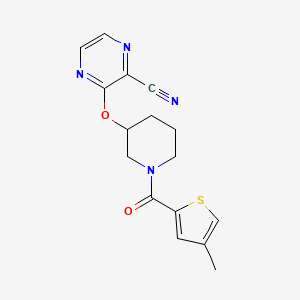
![N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2612885.png)
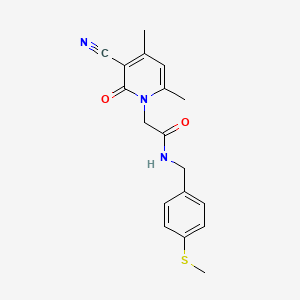
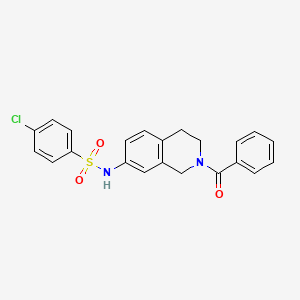
![Methyl 2-methyl-5-{[methyl({7-oxo-6-azabicyclo[3.2.0]heptan-6-yl}methyl)amino]methyl}furan-3-carboxylate](/img/structure/B2612891.png)
